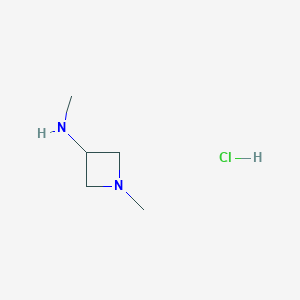

N,1-Dimethylazetidin-3-amine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a critical class of scaffolds in contemporary organic and medicinal chemistry. iitk.ac.innih.gov Their importance stems from their prevalence in a variety of natural and synthetic products that exhibit a wide range of biological activities. iitk.ac.insmolecule.com The inherent ring strain of the azetidine core makes these compounds excellent candidates for nucleophilic ring-opening or ring-expansion reactions, rendering them versatile synthons for accessing highly substituted acyclic amines or larger heterocyclic systems. iitk.ac.in In medicinal chemistry, the incorporation of an azetidine motif into drug molecules can confer advantageous properties, such as enhanced metabolic stability and improved binding interactions with biological targets. rsc.org Furthermore, azetidines are recognized for their utility as surrogates for natural amino acids and their application in peptidomimetics. iitk.ac.in Despite their utility, accessing azetidines in their enantioenriched form has been a noted challenge in the field. mdpi.com

N,1-Dimethylazetidin-3-amine as a Versatile Building Block in Complex Molecule Synthesis

This compound is recognized as a building block for the synthesis of more complex organic and biological compounds. organic-chemistry.org Building blocks are fundamental starting materials used to construct intricate molecules through various chemical reactions, playing a critical role in drug discovery and chemical research. organic-chemistry.org The utility of such scaffolds is exemplified by the closely related N,N-dimethylazetidin-3-amine, which serves as a versatile building block in both organic synthesis and medicinal chemistry. acs.org For instance, N,N-dimethylazetidin-3-amine has been used as a key intermediate in the synthesis of high-affinity histamine (B1213489) H₃ receptor agonists, demonstrating how this azetidine derivative can be incorporated into medicinally relevant complex structures. acs.org The strategic use of pre-designed building blocks like this compound is central to modern synthetic strategies, including the creation of compound libraries for drug discovery. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-5-3-7(2)4-5/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNHOXDFQLCQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-38-4 | |

| Record name | N,1-Dimethylazetidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,1 Dimethylazetidin 3 Amine and Its Derivatives

Advanced Organic Chemistry Techniques for the Synthesis of N,1-Dimethylazetidin-3-amine

The synthesis of the azetidine (B1206935) ring, a strained four-membered heterocycle, is a notable challenge in organic chemistry. rsc.orgresearchgate.net Consequently, the creation of this compound and its derivatives often relies on advanced synthetic methods. One of the most prevalent strategies involves the intramolecular cyclization of a pre-formed aliphatic chain containing a nitrogen nucleophile and a suitable leaving group. acs.org This is frequently accomplished through the nucleophilic displacement of halides or sulfonates (like mesylates or triflates) by an amine. acs.orgresearchgate.net For instance, a common and practical approach is the single-step selective displacement of a mesyloxy group at the 3-position of a protected azetidine precursor, such as 1-benzhydryl-3-mesyloxyazetidine, with an amine. rsc.orgchemrxiv.org

Another powerful technique is reductive amination, which has been successfully used to generate azetidine-3-amines. chemrxiv.org Furthermore, palladium-catalyzed reactions, such as the intramolecular C(sp³)–H amination, have emerged as a modern method for constructing the azetidine ring from picolinamide-protected amine substrates. rsc.org This reaction proceeds via a proposed alkyl–Pd(IV) intermediate. rsc.org The choice of technique often depends on the desired substitution pattern and the availability of starting materials. organic-chemistry.org

Precursor Identification and Transformation Pathways in Azetidin-3-amine (B9764) Synthesis

The synthesis of azetidin-3-amines begins with carefully chosen precursors that can be transformed into the target cyclic structure. A widely used and commercially available precursor is 1-benzhydryl-3-azetidinol. rsc.org This compound can be readily converted into an electrophile by transforming the hydroxyl group into a better leaving group, such as a mesylate (OMs). The resulting 1-benzhydryl-3-mesyloxyazetidine serves as a key intermediate, which can then react with various primary or secondary amines to yield a range of N-substituted azetidin-3-amines. rsc.orgchemrxiv.org

For the specific synthesis of this compound, a potential pathway involves the reaction of 1-benzhydryl-3-mesyloxyazetidine with methylamine (B109427) to form 1-benzhydryl-N-methylazetidin-3-amine. Subsequent N-methylation at the ring nitrogen would require removal of the benzhydryl protecting group followed by reaction with a methylating agent. An alternative involves starting with a different N1-protected azetidine, such as a Boc-protected 3-azetidinone. acs.org

A general transformation pathway can be summarized as:

Activation : Conversion of the 3-hydroxyl group of a protected 3-azetidinol to a sulfonate ester (e.g., mesylate).

Displacement : Nucleophilic substitution of the sulfonate with a desired amine.

Deprotection/Functionalization : Removal of the N1-protecting group (e.g., benzhydryl) and subsequent alkylation to install the N1-methyl group. acs.org

Nucleophilic Substitution Reactions Utilizing Azetidin-3-amines

Azetidin-3-amines are valuable building blocks that can serve as nucleophiles in substitution reactions to create more complex molecules. The exocyclic amine at the C3 position can react with various electrophiles. A straightforward and widely applied method is the direct displacement of an azetidine electrophile with an amine nucleophile. chemrxiv.org For example, 1-benzhydryl-3-mesyloxyazetidine reacts with a range of primary and secondary amines, including functionalized amines and even approved drugs, to form the corresponding 3-aminoazetidine derivatives. rsc.orgchemrxiv.org This reaction is typically performed by heating the reactants in a suitable solvent like acetonitrile, often with a non-nucleophilic base such as diisopropylethylamine (i-Pr2NEt). rsc.org

The table below illustrates the versatility of this nucleophilic substitution approach using various amines.

| Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |

| N,N-Dimethylamine | 80 °C, MeCN | 1-Benzhydryl-N,N-dimethylazetidin-3-amine | 85% | chemrxiv.org |

| Morpholine | 80 °C, MeCN | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 91% | chemrxiv.org |

| Melatonin | 80 °C, Overnight | 1-Benzhydryl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)azetidin-3-amine | 17% | chemrxiv.org |

| Primary Amines (general) | 80 °C, MeCN | N-Substituted-1-benzhydrylazetidin-3-amine | Low-to-moderate | chemrxiv.org |

| Secondary Amines (general) | 80 °C, MeCN | N,N-Disubstituted-1-benzhydrylazetidin-3-amine | Moderate-to-high | chemrxiv.org |

This table presents a selection of nucleophilic substitution reactions with an azetidine electrophile.

Microwave-Assisted Synthesis Protocols in Azetidin-3-amine Derivatization

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to the synthesis of azetidines and their derivatives. organic-chemistry.orgresearchgate.net One notable method involves a one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation to form the azetidine ring. organic-chemistry.org

In the context of derivatization, microwave heating can significantly shorten the reaction times for nucleophilic substitutions. For instance, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol, is rapidly achieved in water under microwave irradiation to produce simple azetidines in good to excellent yields. researchgate.net Similarly, the synthesis of azetidin-2-one (B1220530) (β-lactam) derivatives via cyclocondensation of Schiff's bases with chloroacetyl chloride has been shown to be more efficient with microwave heating compared to conventional methods. researchgate.netiosrjournals.org These protocols highlight the potential for microwave assistance to expedite the synthesis of this compound precursors and derivatives, offering a greener and more efficient alternative to traditional heating. researchgate.net

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-8 hours | 65-78 | researchgate.net |

| Microwave Irradiation | 4-7 minutes | 80-92 | researchgate.net |

Comparison of conventional and microwave-assisted synthesis for a representative azetidinone formation.

Stereoselective Synthesis Approaches for Azetidin-3-amine Intermediates

The synthesis of specific stereoisomers of substituted azetidines is crucial, particularly for applications in medicinal chemistry. This requires stereoselective synthesis methods that control the three-dimensional arrangement of atoms. rsc.org Several strategies have been developed to produce enantiomerically pure or enriched azetidine intermediates. thieme-connect.com

One approach involves the use of chiral auxiliaries. For example, chiral N-tert-butanesulfinyl imines can be used to direct the stereochemical outcome of reactions, leading to the formation of chiral aziridines which can sometimes be rearranged or transformed into azetidines. beilstein-journals.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.govnih.gov Another powerful method is the intramolecular N-H insertion of metal carbenoids derived from α-diazo ketones, which can furnish cis-2,4-disubstituted azetidin-3-ones as single diastereoisomers. researchgate.net

Asymmetric Michael Additions in Azetidine Scaffold Construction

The asymmetric Michael addition, or conjugate addition, is a powerful C-C or C-N bond-forming reaction that can be used to establish stereocenters during the construction of cyclic systems. researchgate.net This strategy has been effectively employed in the synthesis of enantiopure functionalized azetidines. thieme-connect.com A key methodology involves an intramolecular Michael addition of a lithiated α-amino nitrile onto an α,β-unsaturated ester. thieme-connect.com This 4-exo-tet ring closure proceeds from chiral β-amino alcohol precursors, ensuring the stereochemical integrity of the final azetidine product. thieme-connect.comthieme-connect.com

This process allows for the creation of constrained amino acids with defined stereochemistry. thieme-connect.com The aza-Michael addition, where a nitrogen nucleophile adds to an electron-deficient alkene, is another versatile method for constructing the C-N bonds necessary for forming the azetidine ring and its derivatives. researchgate.netmdpi.com

Stereoselective Alkylation Strategies for this compound Precursors

Controlling stereochemistry during alkylation is another critical strategy for accessing specific isomers of substituted azetidines. This can be achieved by the stereoselective alkylation of a prochiral precursor. A notable example is the alkylation of azetidin-2-one (β-lactam) intermediates. nih.govacs.org For instance, a practical and stereoselective process was developed where the key step is the stereoselective alkylation of an azetidin-2-one to yield (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one. nih.gov

Another approach involves the regio- and stereoselective alkylation at the C4 position of 1-alkyl-2-substituted azetidin-3-ones. researchgate.net This is accomplished by first converting the ketone to an imine, followed by alkylation under kinetic control, which directs the incoming alkyl group to a specific position and orientation relative to the existing substituents, leading to a cis stereochemistry between the C2 and C4 substituents. researchgate.net Such strategies are vital for building the complex, multi-substituted chiral azetidine scaffolds required for advanced chemical research.

Synthetic Routes to Pyrimidine-Based this compound Ligands

The synthesis of pyrimidine-based ligands incorporating the this compound moiety is a significant area of research, particularly in the development of covalent inhibitors for biological targets like the histamine (B1213489) H3 receptor. researchgate.net The general strategy involves the nucleophilic substitution of a leaving group on the pyrimidine (B1678525) ring with the amine group of this compound.

A common precursor for these syntheses is a di- or tri-substituted pyrimidine ring, which is activated for nucleophilic aromatic substitution (SNAr). For instance, the synthesis of various 2,4-disubstituted pyrimidine derivatives often starts from 5-bromo-2,4-dichloropyrimidine. mdpi.com The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by amine nucleophiles. The reaction conditions can be tuned to achieve selective substitution.

A specific method for creating pyrimidine-based ligands involves the reaction of a chlorinated pyrimidine precursor with this compound (referred to as N,N-dimethylazetidin-3-amine in some literature). researchgate.net The reaction is typically carried out in a suitable solvent such as dioxane, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. Microwave irradiation is often employed to accelerate the reaction, significantly reducing the reaction time. researchgate.net

For example, a key step in the synthesis of certain covalent ligands involves reacting a substituted 4-chloro-5-ethynylpyrimidine with this compound. researchgate.net This reaction proceeds under microwave heating to yield the desired product where the azetidine moiety is attached at the C4 position of the pyrimidine ring.

Table 1: Synthesis of Pyrimidine-Based this compound Ligands researchgate.net

| Precursor | Reagent | Conditions | Product | Yield |

|---|

This synthetic approach highlights the utility of the SNAr reaction in functionalizing pyrimidine scaffolds with the this compound group, providing a direct route to a class of compounds with potential therapeutic applications. researchgate.netmdpi.com

Synthesis of Specific this compound Derivatives

The this compound core can be incorporated into a variety of molecular structures beyond pyrimidines. The synthetic strategies for these derivatives depend on the nature of the substituent being introduced onto the azetidine ring's nitrogen atom.

One notable derivative is 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine . Its synthesis can be approached through methods like reductive amination. A structural analog, for example, was synthesized through a multi-step sequence that involved the formation of the azetidine ring via ring closure of a diol precursor after mesylation.

Another class of derivatives involves the attachment of a sulfonyl group. The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N,N-dimethylazetidin-3-amine involves a multi-step process. This typically begins with the synthesis of the benzothiadiazole core, followed by its sulfonylation to introduce the sulfonyl chloride group. The final step is the reaction of this sulfonyl chloride with N,N-dimethylazetidin-3-amine under basic conditions to form the sulfonamide linkage with the azetidine nitrogen.

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine involves reacting benzhydryl chloride with N-methylazetidin-3-amine in the presence of a base. smolecule.com Purification is then carried out using crystallization or chromatography. smolecule.com This highlights a common synthetic route where the azetidine nitrogen acts as a nucleophile to displace a leaving group on the desired substituent.

Table 2: Synthesis of Specific this compound Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | Reductive Amination / Ring Closure | Mesyl chloride (MsCl), Lithium aluminum hydride (LiAlH₄) | |

| 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N,N-dimethylazetidin-3-amine | Sulfonylation / Nucleophilic Substitution | 2,1,3-benzothiadiazole-4-sulfonyl chloride, Base |

These examples demonstrate the versatility of the azetidine nitrogen in forming bonds with carbon and sulfur, allowing for the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. smolecule.com

Mechanistic Investigations of Chemical Transformations Involving N,1 Dimethylazetidin 3 Amine

Reaction Pathway Elucidation for Azetidin-3-amine (B9764) Synthesis

The synthesis of azetidin-3-amines can be achieved through various synthetic routes. A prevalent and practical method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine (B1206935) precursor. One direct approach involves the displacement of a mesylate group. rsc.org

A plausible synthetic pathway for N,1-dimethylazetidin-3-amine would start from a readily available precursor like 1-benzhydryl-3-azetidinol. This starting material can be mesylated to form 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine. Subsequent reaction with dimethylamine (B145610) would lead to the formation of 1-benzhydryl-N,N-dimethylazetidin-3-amine. The final step would involve the deprotection of the benzhydryl group and subsequent N-methylation of the ring nitrogen to yield the target compound, this compound.

Alternatively, a more direct, single-step method for the synthesis of azetidine-3-amines has been reported, which could be adapted for this compound. chemrxiv.org This method utilizes a commercially available, bench-stable starting material and proceeds via the displacement of a leaving group with the desired amine. chemrxiv.org In the case of this compound, this would involve the reaction of a suitable 3-substituted azetidine precursor with dimethylamine, followed by methylation of the azetidine nitrogen.

Another synthetic strategy that can be employed is the aza-Michael addition. mdpi.com This reaction involves the addition of an amine to an α,β-unsaturated ester. For the synthesis of an this compound precursor, an appropriately substituted azetidin-3-ylidene acetate (B1210297) could react with dimethylamine.

The general mechanism for the nucleophilic substitution reaction on a 3-mesyloxyazetidine precursor with dimethylamine is proposed to proceed via an SN2 pathway. The nucleophilic dimethylamine attacks the carbon atom bearing the mesylate leaving group, leading to the formation of the C-N bond and displacement of the mesylate.

Table 1: Proposed Reaction Pathway for this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism |

| 1 | 1-Benzhydryl-3-azetidinol, Methanesulfonyl chloride | Triethylamine, Dichloromethane | 1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine | Nucleophilic Acyl Substitution |

| 2 | 1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine, Dimethylamine | Acetonitrile, 80°C | 1-Benzhydryl-N,N-dimethylazetidin-3-amine | SN2 Nucleophilic Substitution |

| 3 | 1-Benzhydryl-N,N-dimethylazetidin-3-amine | H₂, Pd/C | N,N-dimethylazetidin-3-amine | Hydrogenolysis |

| 4 | N,N-dimethylazetidin-3-amine, Formaldehyde, Formic acid | Heat | This compound | Eschweiler-Clarke Reaction |

Kinetic Studies of Reactions Involving Azetidin-3-amines

Kinetic studies are crucial for understanding the reaction mechanisms, including the determination of rate laws and the influence of various parameters on the reaction rate. While specific kinetic data for reactions involving this compound are not extensively reported in the literature, a hypothetical kinetic study for a representative reaction, such as the alkylation of the exocyclic amine, can be illustrative.

Consider the reaction of this compound with an alkyl halide (e.g., methyl iodide) to form the corresponding quaternary ammonium (B1175870) salt. A kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction rate, typically by measuring the disappearance of a reactant or the appearance of a product over time using techniques like NMR spectroscopy or chromatography.

Table 2: Hypothetical Kinetic Data for the Alkylation of this compound

| Experiment | [this compound] (mol/L) | [Methyl Iodide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

Rate = k[this compound][Methyl Iodide]

The rate constant, k, can be calculated from any of the experiments. For instance, from experiment 1:

k = (2.0 x 10⁻⁴ mol/L·s) / (0.1 mol/L * 0.1 mol/L) = 0.02 L/mol·s

Such kinetic data supports a bimolecular nucleophilic substitution (SN2) mechanism, where both the nucleophile (the amine) and the electrophile (the alkyl halide) are involved in the rate-determining step. General principles from kinetic studies of other amine reactions can be applied to understand these transformations. utwente.nlresearchgate.netresearchgate.net

Influence of Substituent Effects on Azetidin-3-amine Reaction Mechanisms

The nature and position of substituents on the azetidine ring can significantly influence the reactivity and the mechanism of reactions involving azetidin-3-amines. In this compound, the two methyl groups—one on the ring nitrogen (N1) and one on the exocyclic amine nitrogen (N3-amino)—exert both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I).

N1-methyl group: The methyl group on the ring nitrogen increases the electron density on the nitrogen atom, making it more basic and potentially a better nucleophile compared to an unsubstituted azetidine. However, this increased basicity can also affect the stability of intermediates and transition states.

N3-amino methyl group: The methyl group on the exocyclic amine also increases its basicity and nucleophilicity.

Steric Effects: The presence of methyl groups can introduce steric hindrance, which can affect the accessibility of the nitrogen atoms to incoming reagents.

N1-methyl group: The steric bulk around the ring nitrogen is increased, which could hinder reactions at this site.

N3-amino methyl group: The dimethylamino group is sterically more demanding than a primary or secondary amine, which can influence the rate and regioselectivity of reactions involving this group. For instance, in reactions where the exocyclic amine acts as a nucleophile, the two methyl groups can sterically shield the nitrogen atom.

The interplay of these electronic and steric effects can be seen in various reactions. For example, in the synthesis of azetidinium salts, both steric and electronic factors of the amine substituents have been shown to influence the reaction outcome. acs.org Similarly, the steric bulk of substituents adjacent to the nitrogen in cyclic amines can dramatically alter the ratio of isomeric N-oxides produced during oxidation. thieme-connect.de

Table 3: Comparative Influence of Substituents on Azetidin-3-amine Reactivity

| Compound | Substituents | Electronic Effect on N1 | Steric Effect at N1 | Electronic Effect on N3-amino | Steric Effect at N3-amino | Predicted Reactivity as Nucleophile (N3-amino) |

| Azetidin-3-amine | H at N1, two H at N3-amino | Neutral | Low | Neutral | Low | Moderate |

| 1-Methylazetidin-3-amine | CH₃ at N1, two H at N3-amino | Increased basicity | Moderate | Neutral | Low | Moderate |

| N-Methylazetidin-3-amine | H at N1, one CH₃ at N3-amino | Neutral | Low | Increased basicity | Moderate | Higher than primary |

| This compound | CH₃ at N1, two CH₃ at N3-amino | Increased basicity | Moderate | Increased basicity | High | Potentially lower due to steric hindrance |

The presence of a diphenylmethyl group, in contrast, significantly increases lipophilicity, which can facilitate passage through biological membranes. The replacement of a methyl group with a larger alkyl or aryl group would further modify the steric and electronic properties, thereby influencing the reaction mechanisms and outcomes.

Applications of N,1 Dimethylazetidin 3 Amine in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmacologically Active Compound Synthesis

N,1-Dimethylazetidin-3-amine is a versatile intermediate in the synthesis of more complex organic molecules and heterocycles intended for pharmaceutical use. Its structural features, including the strained azetidine (B1206935) ring and the dimethylamino group, allow it to be incorporated into larger molecular frameworks to modulate properties like solubility, basicity, and receptor interaction.

In one notable application, this compound is used directly in nucleophilic aromatic substitution reactions. semanticscholar.orgmdpi.comresearchgate.net For example, it is reacted with chloro-pyrimidine cores to synthesize a series of 2-amino-pyrimidine derivatives. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net This reaction is typically performed under microwave heating in a solvent like dioxane with a base such as N,N-Diisopropylethylamine (DIPEA). semanticscholar.orgresearchgate.netresearchgate.net The resulting compounds, which incorporate the N,1-dimethylazetidinyl moiety, have been investigated as potential ligands for G protein-coupled receptors (GPCRs). mdpi.comresearchgate.net The azetidine ring is a common motif in various biologically active molecules, and its inclusion can be a key factor in the development of new drug candidates. smolecule.com

Development of Histamine (B1213489) Receptor Ligands Incorporating the Azetidine Moiety

The histamine H3 receptor (H3R) is a significant therapeutic target in the central nervous system (CNS) for treating various neurological and psychiatric disorders. cresset-group.comncn.gov.pl As a presynaptic autoreceptor, it regulates the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin. semanticscholar.orgmdpi.comcresset-group.com Consequently, the development of novel ligands—agonists, antagonists, and inverse agonists—for the H3R is an area of intense research. ncn.gov.plnih.gov this compound has emerged as a crucial structural component in the design of such ligands. acs.org

The basic amine groups of the this compound moiety are critical for interaction with key acidic residues in the H3R binding pocket, such as aspartic acid (D114) and glutamic acid (E206). semanticscholar.org The incorporation of this azetidine derivative into ligand structures is a strategic approach to achieve high affinity and desired pharmacological activity at the H3 receptor. acs.org

Researchers have successfully synthesized both agonists and inverse agonists for the histamine H3 receptor using this compound as a starting material or key intermediate.

In the synthesis of a series of non-imidazole H3R agonists, this compound was reacted with a 4-chloro-2-aminopyrimidine intermediate (specifically, 2-amino-4-chloropyrimidine) via a nucleophilic substitution reaction to yield the final compound. acs.org This synthesis was part of a broader effort to explore derivatives that could switch between agonist and antagonist/inverse agonist activity based on the substitution pattern on the basic amino group. acs.org

Similarly, in the development of covalent inverse agonists for the H3R, this compound was used to synthesize precursor molecules. semanticscholar.orgmdpi.comresearchgate.net It was reacted with a 2,4-dichloropyrimidine (B19661) core in the presence of DIPEA under microwave conditions. semanticscholar.orgresearchgate.netresearchgate.net This reaction produced a 2-amino derivative that served as a non-covalent analog and a reference compound in studies aimed at developing irreversible binders. nih.gov The synthesis of these derivatives demonstrates the utility of this compound in creating a diverse range of H3R modulators.

Structure-activity relationship (SAR) studies are crucial for optimizing the affinity and efficacy of drug candidates. For ligands incorporating the this compound scaffold, SAR studies have provided valuable insights into the molecular features required for potent H3R binding.

In a study on 4-(azetidin-1-yl)pyrimidin-2-amine derivatives, researchers investigated how substitutions on the azetidine amine group influence H3R affinity and functional activity. acs.org A key finding was the "functional switch" observed between mono- and dimethylated derivatives. For instance, the N-methyl derivative of one series (compound 11b) acted as a partial agonist, whereas the corresponding N,N-dimethyl derivative (compound 11i), synthesized from this compound, displayed inverse agonist properties. acs.org This highlights the critical role of the substitution pattern on the azetidine nitrogen.

The table below summarizes the binding affinities (pKi) and functional activities (pEC50) for a selection of these compounds at the human H3 receptor.

| Compound | R¹ | R² | R³ | pKi (hH3R) | pEC50 (hH3R) | Functional Activity |

| 11b | iPr | H | Me | 7.2 | 7.9 | Partial Agonist |

| 11i | iPr | Me | Me | 6.8 | 6.8 | Inverse Agonist |

| 14a | H | H | H | 7.3 | 8.8 | Full Agonist |

| 14b | H | H | Me | 8.0 | 9.2 | Full Agonist |

| 14i | H | Me | Me | 7.0 | 6.8 | Inverse Agonist |

Data sourced from ACS Publications. acs.org pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pEC50 represents the negative logarithm of the half-maximal effective concentration, indicating potency.

These SAR studies demonstrate that while the core azetidine structure is a good anchor, small modifications to the amine substituent can dramatically alter the pharmacological profile of the resulting ligand, shifting it from a full agonist to an inverse agonist. acs.org For example, in the series where R¹ is Hydrogen, the unsubstituted (14a) and monomethyl (14b) compounds are full agonists, while the dimethyl derivative (14i) is an inverse agonist. acs.org

Synthesis of Histamine H3 Receptor Agonists and Inverse Agonists Derived from this compound

Derivatization of this compound for Enhanced Biological Activity

Derivatization is a common strategy in medicinal chemistry to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. This compound is a versatile scaffold for such derivatization.

Beyond histamine receptors, derivatives of this compound are explored for other therapeutic targets. For instance, the related compound 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine is studied for its potential in developing drugs for central nervous system disorders, where the lipophilic diphenylmethyl group aids in crossing the blood-brain barrier. The core azetidine structure is also found in molecules investigated for anticonvulsant and antidepressant activities. smolecule.com

The process of derivatization involves chemically modifying the parent molecule. nih.gov In the context of this compound, this can include reactions like oxidation to form N-oxides, reduction to other amine derivatives, or substitution reactions to replace the methyl groups with other functional moieties. These modifications aim to optimize the interaction of the molecule with its biological target, thereby enhancing its therapeutic potential.

Derivatization Chemistry and Analytical Applications of N,1 Dimethylazetidin 3 Amine

Strategies for Derivatization of Amine Functional Groups in N,1-Dimethylazetidin-3-amine

The secondary amine group in this compound is the primary site for derivatization. Common strategies for modifying amine functional groups include acylation, silylation, and alkylation. libretexts.org These reactions aim to replace the active hydrogen on the nitrogen atom with a functional group that improves the molecule's analytical properties. iu.edu

Acylation: This is a widely used method for derivatizing primary and secondary amines for GC analysis. researchgate.net Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with amines to form stable amide derivatives. researchgate.netgcms.czjfda-online.com The introduction of a perfluoroacyl group, in particular, enhances volatility and improves chromatographic behavior. researchgate.net For instance, trifluoroacetyl derivatives of primary and secondary amines show improved gas chromatographic properties. jfda-online.com Another acylating agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is effective for derivatizing primary and secondary amines, yielding derivatives suitable for both GC-MS and HPLC analysis. libretexts.orgresearchgate.netthermofisher.com

Silylation: This is the most common derivatization technique in gas chromatography, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful donors of silyl (B83357) groups. gcms.czchemcoplus.co.jp MTBSTFA, for example, reacts with primary and secondary amines to form tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than their TMS counterparts. chemcoplus.co.jp The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the efficiency of the silylation reaction, especially for hindered amines. gcms.czchemcoplus.co.jp

Alkylation: This method involves the introduction of an alkyl group. For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been shown to form dimethylaminomethylene derivatives with some primary amines. iu.edu

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound and its Analogs

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. iu.edu However, amines can exhibit poor chromatographic behavior due to their polarity, leading to peak tailing and adsorption on the column. jfda-online.comvt.edu Derivatization is often essential to overcome these challenges.

Improvement of Chromatographic Performance and Volatility through Derivatization

Derivatization significantly enhances the GC analysis of amines by increasing their volatility and thermal stability, and by reducing their polarity. researchgate.netchemcoplus.co.jp This leads to improved peak shapes, better separation from other components in a mixture, and increased sensitivity. iu.eduresearchgate.netjfda-online.com

For example, the derivatization of amphetamines, which are primary and secondary amines, with reagents like TFAA or BSTFA results in a drastic improvement in their chromatographic behavior, eliminating issues like peak asymmetry and band broadening. iu.edujfda-online.com Similarly, the formation of fluoroacyl derivatives greatly increases the volatility of the analytes. jfda-online.com Silylation with reagents like BSTFA also produces more volatile and thermally stable derivatives suitable for GC and GC-MS analysis. thermofisher.com

The choice of derivatizing reagent can be tailored to the specific analytical needs. For instance, TBDMS derivatives, formed using MTBSTFA, are about 10,000 times more stable to hydrolysis than TMS derivatives, making them suitable for analyses where sample stability is a concern. gcms.czchemcoplus.co.jp

Impact of Derivatization on GC Analysis of Amines

| Derivatization Technique | Reagent Example | Derivative Formed | Improvements in GC Analysis |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl amide | Increased volatility, improved peak shape. jfda-online.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Increased volatility and thermal stability. iu.eduthermofisher.com |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) amine | High stability to hydrolysis, improved separation. chemcoplus.co.jp |

Development of Derivatization Agents for Amine Analysis

A wide array of derivatization reagents has been developed for the analysis of amines by GC-MS. These reagents can be broadly categorized into acylating, silylating, and alkylating agents. libretexts.orggcms.cz

Acylating Agents: Perfluoroacid anhydrides, such as TFAA, PFPA, and HFBA, are commonly used to form stable and volatile derivatives with primary and secondary amines. researchgate.netgcms.cz Chloroformates like 9-fluorenylmethyl chloroformate (FMOC-Cl) and pentafluorobenzyl chloroformate (PFBCF) are also effective and can react with primary, secondary, and even tertiary amines to form carbamates. researchgate.net Pentafluorobenzoyl chloride (PFBCI) reacts rapidly with primary and secondary amines under mild conditions. jfda-online.com

Silylating Agents: The most popular silylating reagents are TMS donors like BSTFA and N-trimethylsilylimidazole (TMSI). thermofisher.com For enhanced stability, TBDMS donors like MTBSTFA are preferred. chemcoplus.co.jp Catalysts like TMCS are often added to accelerate the reaction, especially for sterically hindered amines. gcms.czchemcoplus.co.jp

Chiral Derivatizing Agents: For the analysis of chiral amines, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into diastereomers, which can then be separated by chromatography. wikipedia.org Examples include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with chiral amines to form diastereomeric amides that can be distinguished by NMR spectroscopy. wikipedia.orgmdpi.com Other CDAs for amines include (S)-citronellal, which forms diastereomeric imines. mdpi.com

Common Derivatizing Agents for GC-MS Analysis of Amines

| Reagent Class | Specific Reagent | Target Functional Group | Key Features |

|---|---|---|---|

| Acylating | Trifluoroacetic anhydride (TFAA) | Primary and secondary amines | Forms volatile trifluoroacetyl derivatives. jfda-online.com |

| Acylating | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Forms stable carbamate (B1207046) derivatives suitable for GC and HPLC. researchgate.netthermofisher.com |

| Silylating | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary and secondary amines | Powerful TMS donor, produces volatile derivatives. gcms.czthermofisher.com |

| Silylating | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Primary and secondary amines | Forms highly stable TBDMS derivatives. chemcoplus.co.jp |

| Chiral | Mosher's acid chloride | Chiral primary and secondary amines | Forms diastereomeric amides for enantiomeric resolution. wikipedia.org |

Application in High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Azetidin-3-amines

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For amines that lack a strong chromophore or fluorophore, pre-column derivatization is employed to introduce a label that allows for sensitive detection, often by fluorescence. thermofisher.comshimadzu.com

Pre-column Derivatization Techniques in Azetidin-3-amine (B9764) Analysis

Pre-column derivatization for HPLC analysis of amines involves reacting the analyte with a labeling reagent before injection into the HPLC system. thermofisher.com This approach not only enhances detection sensitivity but can also improve the chromatographic retention of polar amines on reversed-phase columns. thermofisher.comnih.gov

A variety of fluorescent labeling reagents are available for primary and secondary amines. Commonly used reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.commdpi.com OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

For the specific analysis of secondary amines like this compound, reagents that selectively react with secondary amines are of particular interest. 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and its more reactive analog, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are effective for this purpose, forming fluorescent derivatives. mdpi.com In methods designed to analyze both primary and secondary amines, a two-step derivatization can be employed. First, OPA is used to derivatize the primary amines, followed by the addition of a reagent like FMOC-Cl or NBD-Cl to derivatize the secondary amines. thermofisher.commdpi.com

Fluorescent Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Abbreviation | Reacts with | Detection Wavelengths (Excitation/Emission) |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary amines | e.g., 350 nm / 450 nm (with mercaptoethanol) libretexts.org |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | e.g., 265 nm / 340 nm libretexts.org |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and secondary amines, thiols | e.g., 450 nm / 540 nm mdpi.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and secondary amines | Not specified in provided search results. |

| Dansyl chloride | DNS-Cl | Primary and secondary amines | Not specified in provided search results. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of this compound. ipb.ptresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments help to establish connectivity and stereochemistry. ipb.ptresearchgate.net

For azetidine (B1206935) rings, the chemical shifts and coupling constants of the ring protons are characteristic. For example, in azetidine derivatives, the geminal proton-proton coupling constants on the carbons adjacent to the nitrogen are typically in the range of 5-7.5 Hz, and the cis coupling constant is generally larger than the trans coupling constant. ipb.pt The configuration of substituents on the azetidine ring can often be determined by analyzing NOE correlations in NOESY spectra. ipb.pt For instance, a strong NOE between specific protons can indicate their spatial proximity and thus their relative orientation on the ring. ipb.pt

In the case of this compound derivatives, ¹H NMR would show signals for the N-methyl and C3-methyl groups, as well as the protons of the azetidine ring. For example, the ¹H NMR spectrum of 1-(diphenylmethyl)-N,3-dimethylazetidin-3-amine shows singlets for the N-CH₃ and C₃-CH₃ protons at δ 2.23 and 2.24 ppm, respectively, and a doublet for an azetidine ring proton at δ 4.40 ppm. ¹⁵N NMR can also provide valuable information, with the chemical shifts of the azetidine nitrogen atoms being sensitive to their chemical environment. nih.gov

When chiral derivatizing agents are used, NMR is crucial for analyzing the resulting diastereomers. The chemical shifts of the protons and carbons near the chiral center of the analyte will be different for each diastereomer, allowing for the determination of enantiomeric excess. wikipedia.orgmdpi.com

Homonuclear Decoupling Techniques for Proton Coupling Studies in Azetidin-3-amine Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. However, the spectra of complex molecules can be crowded and difficult to interpret due to spin-spin coupling between adjacent protons (¹H). agroparistech.fr Homonuclear decoupling is an NMR technique that simplifies these complex spectra. columbia.edu It works by irradiating a specific proton or group of protons with a radiofrequency field during data acquisition. This irradiation removes their coupling interactions with neighboring protons, causing the corresponding multiplet signals to collapse into simpler patterns, often singlets or doublets. columbia.edunih.gov This simplification allows for clearer identification of proton-proton coupling networks and enables the precise measurement of remaining coupling constants (J-values). agroparistech.frcolumbia.edu

In the study of azetidin-3-amine scaffolds, homonuclear decoupling is particularly valuable for determining stereochemistry. The four-membered azetidine ring is puckered, not planar, leading to different spatial relationships between protons attached to the ring. These relationships are defined by vicinal coupling constants (³J), which are highly dependent on the dihedral angle between the coupled protons. agroparistech.fr The magnitude of these coupling constants can therefore distinguish between cis and trans isomers. ipb.pt

Research findings have established a general trend for the coupling constants in the azetidine ring system. By using techniques like homonuclear decoupling to resolve overlapping signals, researchers can accurately measure these values and assign the relative configuration of substituents. ipb.pt

Key Research Findings for Proton Coupling in Azetidine Rings:

The configurational assignment of azetidine derivatives can be determined from ¹H NMR data. ipb.pt

The value for J-trans is typically lower than the value for J-cis for protons on the azetidine ring. ipb.pt

For many azetidine derivatives, geminal proton-proton coupling constants (Jgem) on the carbons adjacent to the nitrogen atom are in the range of 5-7.5 Hz. ipb.pt

Below is a data table summarizing typical proton coupling constant values found in azetidine derivatives, which are critical for stereochemical assignments.

| Coupling Type | Protons Involved | Typical J-value (Hz) | Stereochemical Implication | Reference |

| Vicinal | cis-H,H | 8.4 - 8.9 | Protons are on the same side of the ring | ipb.pt |

| Vicinal | trans-H,H | 5.8 - 7.9 | Protons are on opposite sides of the ring | ipb.pt |

| Geminal | H,H on C adjacent to N | 5.0 - 7.5 | Coupling of non-equivalent protons on the same carbon | ipb.pt |

By applying homonuclear decoupling techniques, the complex multiplets arising from the azetidine ring protons can be simplified, allowing for the direct measurement of these J-values and thus an unambiguous determination of the molecule's three-dimensional structure. columbia.edumanchester.ac.uk

Predictive Modeling of Molecular Reactivity for this compound

Predictive modeling in computational chemistry is a valuable tool for understanding the potential chemical reactions of this compound. By employing various computational techniques, researchers can forecast how this molecule will behave under different chemical conditions, which is crucial for designing new synthetic routes and predicting its metabolic fate.

Machine learning, a branch of artificial intelligence, has emerged as a powerful method for predicting chemical reactivity. For instance, models have been developed to predict the N-dealkylation of amine contaminants, a reaction relevant to the metabolism of this compound. mdpi.com These models use molecular descriptors—numerical representations of a molecule's properties—to build classification systems that can predict whether a compound will undergo a specific reaction. mdpi.com For a large dataset of amine pollutants, machine learning methods like random forest, gradient boosting decision tree, and extreme gradient boosting have been used to create models that predict N-dealkylation with high accuracy. mdpi.com The performance of these models relies on carefully selected molecular descriptors that capture both the reactivity and structural fit of the molecule for the given reaction. mdpi.com

Another approach involves graph machine learning, which directly learns from the molecular graph (the 2D structure of the molecule). chemrxiv.org This method has shown promise in improving the accuracy of predictions for various environmental chemistry properties, including reactivity, often outperforming models based on pre-defined chemical features. chemrxiv.org

For more specific predictions, quantum chemistry methods like Density Functional Theory (DFT) are employed. DFT calculations can be used to model the transition states of reactions, such as nucleophilic substitutions, and to calculate the activation energies. This information helps in comparing different potential reaction pathways and predicting the most likely outcome. For example, DFT calculations at the B3LYP/6-31G(d) level of theory can be used to model transition states and determine activation energies for ring-opening reactions of the azetidine ring.

Table 1: Machine Learning Models for Predicting Amine Reactivity This table is interactive. Click on the headers to sort.

| Model Type | Algorithm | Prediction Accuracy | Key Descriptors | Reference |

|---|---|---|---|---|

| Binary Classification | Extreme Gradient Boosting | 81.0% | Reactivity-fit and Structural-fit | mdpi.com |

| Binary Classification | Gradient Boosting Decision Tree | 81.0% (Best Performer) | SlogP_VSA2 | mdpi.com |

| Binary Classification | Random Forest | - | - | mdpi.com |

| Binary Classification | Multi-layer Perceptron | - | - | mdpi.com |

Conformational Analysis and Stereochemical Predictions of Azetidin-3-amine Derivatives

The three-dimensional structure and stereochemistry of azetidin-3-amine derivatives are critical to their function, particularly in medicinal chemistry. Computational methods are indispensable for analyzing the possible conformations (shapes) a molecule can adopt and for predicting its stereochemical properties.

The azetidine ring is known to have a puckered, non-planar conformation to relieve the inherent ring strain. Computational studies, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed insights into these conformations. acs.org For N-substituted azetidines, computational analysis can rationalize the observed ratios of different rotamers (conformers that differ by rotation around a single bond). acs.org For example, calculations using the M06-2X functional have shown good agreement with experimental data for the conformational preferences of N-thiopivaloyl-α-alkylazetidines. acs.org

The substitution pattern on the azetidine ring significantly influences its conformation. Computational studies have shown that introducing a fluorine atom can dramatically alter the ring pucker, especially upon protonation of the nitrogen atom, due to charge-dipole interactions. researchgate.net This highlights the subtle electronic effects that govern the preferred three-dimensional structure.

For more complex systems, such as peptides incorporating azetidine derivatives, computational analysis helps to understand their folding patterns. Studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this moiety can act as a β-turn inducer, a common structural motif in proteins. researchgate.net These studies also identified unexpected hydrogen bonds that contribute to the conformational stability of the peptide chain. researchgate.net

Table 2: Computational Methods in Conformational Analysis of Azetidines This table is interactive. Click on the headers to sort.

| Method | Focus | Key Findings | Reference |

|---|---|---|---|

| NMR and Computation (M06-2X) | N-thiopivaloyl-α-alkylazetidines | Rationalized regiodivergent lithiation based on conformational analysis. | acs.org |

| Computational Study | Fluorinated azetidine derivatives | Ring pucker is influenced by a C–F···N+ charge–dipole interaction. | researchgate.net |

| IR and NMR Spectroscopy | Peptides with 3-aminoazetidine-3-carboxylic acid | The azetidine moiety acts as a β-turn inducer. | researchgate.net |

Docking Studies and Molecular Dynamics Simulations of Azetidin-3-amine Ligand-Receptor Interactions

In drug discovery, understanding how a molecule (ligand) binds to its biological target (receptor) is paramount. Molecular docking and molecular dynamics (MD) simulations are two of the most important computational techniques used to study these interactions for azetidin-3-amine derivatives. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to propose binding modes for newly synthesized molecules. nih.gov For example, docking studies have been performed on azetidinone derivatives to investigate their potential as anti-colorectal cancer agents by assessing their ability to bind to the colchicine (B1669291) site of β-tubulin. nih.gov Similarly, docking has been used to study the anti-inflammatory activity of azetidinone derivatives against the COX-2 enzyme and the antibacterial activity of other derivatives against transpeptidase enzymes. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and detailed view of the ligand-receptor complex over time. researchgate.net MD simulations model the movement of atoms in the complex, taking into account the solvent environment, which allows for the assessment of the stability of the predicted binding pose and the characterization of key interactions, such as hydrogen bonds. acs.org For instance, MD simulations have been used to validate docking results for azetidine derivatives targeting viral proteins, showing that the compounds can act as potential inhibitors. researchgate.net Simulations have also been employed to study the interactions of azetidine-based ligands with G-protein coupled receptors like the histamine (B1213489) H3 receptor and dopamine (B1211576) D3 receptor, revealing the importance of salt bridge interactions for binding affinity. acs.orgnih.govmdpi.com

Table 3: Examples of Docking and MD Simulation Studies on Azetidine Derivatives This table is interactive. Click on the headers to sort.

| Compound Type | Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine derivative | Neurological targets (e.g., NMDA receptors) | Docking (AutoDock Vina) and MD (AMBER/CHARMM) | Models ligand-receptor interactions, focusing on hydrogen bonding. | |

| Novel azetidine derivative | Hepatitis C virus (HCV) NS5B and Norovirus | Docking and MD simulations (90 ns) | The compound was identified as a potential inhibitor for both viruses. | researchgate.net |

| 3-Amino-2-azetidinone derivatives | β-tubulin (colchicine site) | Molecular Docking | Assessed binding capability for anti-colorectal cancer activity. | nih.gov |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative (14d) | Histamine H3 Receptor | Docking and MD simulations (100 ns) | Proposed binding mode shows stable interactions with key residues D114 and E206. | acs.org |

Application of Quantum Chemical Calculations to Azetidin-3-amine Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org These methods allow for the mapping of reaction pathways, including the identification of transition states and intermediates, providing a deeper understanding of reaction selectivity and kinetics. nih.gov

For reactions involving azetidines, quantum chemical calculations have been used to explain and predict their outcomes. For instance, computational analysis has provided insight into the mechanism of aziridine-to-azetidine rearrangements, a rare but important transformation. By calculating the energies of various proposed intermediates and transition states, researchers can rationalize why a particular reaction pathway is favored over others.

These calculations are also crucial for understanding selectivity in reactions. In the synthesis of complex phenethylamine (B48288) derivatives from aziridines, computational analysis of the reaction pathway helped to understand the selectivity of the phenonium ion opening step. nih.gov Similarly, in the synthesis of azetidines via radical cyclization of ynamides, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov

Furthermore, quantum chemical methods can provide a theoretical basis for established empirical rules, such as Baldwin's rules for ring-closing reactions. DFT calculations with explicit solvent models have been used to explain the exclusive formation of the four-membered azetidine ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring in certain reactions, highlighting the role of kinetic control. researchgate.net The ability to predict reaction pathways computationally before extensive experimental work can save significant time and resources in the development of new synthetic methodologies. nih.govrsc.orgchemrxiv.org

Table 4: Application of Quantum Chemistry to Azetidine Reaction Pathways This table is interactive. Click on the headers to sort.

| Reaction Type | Computational Method | Focus of Study | Key Insight | Reference |

|---|---|---|---|---|

| Aziridine to Azetidine Rearrangement | Theoretical Rationalization | Elucidation of the reaction mechanism. | Provided insight into the unexpected formation of 3-methoxyazetidines. | |

| Phenonium Ion-Mediated Aziridine Opening | Computational Analysis | Understanding reaction mechanism and selectivity. | Explained the selectivity of the phenonium ion opening. | nih.gov |

| Radical Cyclization of Ynamides | DFT Calculations | Preference for 4-exo-dig vs. 5-endo-dig cyclization. | Rationalized the observed regioselectivity in azetidine formation. | nih.gov |

| LiDA-KOR-Induced Azetidine Formation | DFT with explicit solvent model | Explanation for selective 4-exo-tet cyclization (Baldwin's rules). | Confirmed the role of kinetic control in favoring the strained four-membered ring. | researchgate.net |

Table of Compounds

Future Directions and Emerging Research Avenues for N,1 Dimethylazetidin 3 Amine

Exploration of Novel Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of the strained four-membered azetidine ring presents considerable challenges, which has spurred significant research into developing more efficient and versatile methodologies. medwinpublishers.com While classical methods like the reduction of β-lactams (azetidin-2-ones) remain prevalent, the future lies in strategies that offer greater control over stereochemistry and functional group tolerance. acs.orgrsc.org

Emerging synthetic approaches focus on several key areas:

Stereoselective Syntheses: There is a growing emphasis on developing methods to produce enantiopure azetidines, which are crucial for pharmaceutical applications. acs.org Techniques involving stereoselective Mannich reactions followed by cyclization of γ-amino alcohols are being explored to create specific cis- or trans-substituted azetidines. acs.org

Photocatalysis: Visible-light-mediated photocycloaddition, such as the aza-Paterno-Büchi reaction, is a powerful new tool for synthesizing azetidines from alkenes and oxime precursors using an Iridium(III) photocatalyst. mit.edursc.org This method allows for the construction of densely functionalized azetidines under mild conditions. rsc.org

C–H Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination represents a modern approach to forming the azetidine ring, offering high functional group tolerance. rsc.org

Ring-Closing Metathesis: This strategy has been employed to create azetidine-fused 8-membered rings, expanding the structural diversity achievable from azetidine cores. nih.gov

Aza-Michael Addition: This versatile method for C-N bond formation is being applied to the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines from precursors like methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com

These advanced methods are moving beyond traditional cyclization and cycloaddition reactions, providing pathways to novel and complex azetidine scaffolds that were previously difficult to access. medwinpublishers.com

Table 1: Emerging Synthetic Methodologies for Azetidine Scaffolds| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Aza-Paterno-Büchi Reaction | An intermolecular [2+2] photocycloaddition using visible light to react alkenes with oxime precursors. | High functional group tolerance; mild reaction conditions. | rsc.org |

| Pd(II)-Catalyzed C(sp³)–H Amination | An intramolecular cyclization method that forms the azetidine ring via C-H bond activation. | Access to densely functionalized azetidines. | rsc.org |

| Kulinkovich-type Coupling | A Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. | Broad substrate scope and access to complex spirocycles. | rsc.org |

| Aza-Michael Addition | The addition of NH-heterocycles to α,β-unsaturated esters to create functionalized azetidines. | Powerful and versatile for C-N bond formation. | mdpi.com |

| Reduction of β-Lactams | A widely used method involving the reduction of readily available azetidin-2-ones to azetidines. | Easy availability of starting materials and facile reduction process. | acs.orgrsc.org |

Discovery of New Biological Applications of Azetidin-3-amine (B9764) Derivatives

Azetidine-containing compounds have shown a wide range of biological activities, and derivatives of azetidin-3-amine are key intermediates in the synthesis of many biologically active agents. medwinpublishers.comgoogle.com Future research will likely uncover new therapeutic applications for these derivatives, moving beyond their established roles.

Emerging areas of biological investigation include:

Central Nervous System (CNS) Disorders: The lipophilicity of certain azetidine scaffolds makes them promising candidates for CNS-targeted drugs. Research into spirocyclic azetidines, for example, has focused on developing libraries of compounds with properties suitable for penetrating the blood-brain barrier. nih.gov

Anticancer Agents: Novel azetidin-2-one (B1220530) (β-lactam) derivatives are being synthesized and evaluated as potential anti-colorectal cancer agents. nih.gov The 3-amino group on the azetidine ring provides a convenient handle for derivatization to improve activity and selectivity. nih.gov Furthermore, AI-designed 3-hydroxymethyl-azetidine derivatives have been identified as a new class of potent inhibitors of Polymerase theta (Polθ), a target for BRCA-deficient cancers. eurekalert.org

Antimicrobial and Antifungal Agents: Researchers continue to synthesize new azetidine derivatives and screen them for antibacterial and antifungal properties against resistant microbial strains. medwinpublishers.comjetir.org

Fluorescent Probes for Bioimaging: The incorporation of 3-substituted azetidine groups, including N,N-dimethyl-azetidin-3-amine, into fluorophore structures like rhodamines allows for the precise tuning of their spectral and chemical properties. nih.govresearchhub.combiorxiv.org This strategy has led to the development of the "Janelia Fluor" (JF) series of dyes, which exhibit superior brightness and photostability for advanced live-cell and in vivo imaging. nih.govbiorxiv.org

Table 2: Emerging Biological Applications of Azetidine Derivatives| Application Area | Azetidine Derivative Type | Research Finding | Reference |

|---|---|---|---|

| Oncology | 3-Hydroxymethyl-azetidine derivatives | Identified as a novel class of potent Polymerase theta (Polθ) inhibitors for BRCA-deficient cancers. | eurekalert.org |

| Oncology | 3-Amino-2-azetidinone derivatives | Synthesized and evaluated as potential agents against colorectal cancer. | nih.gov |

| Bioimaging | N,N-dimethyl-azetidin-3-amine substituted rhodamines | Used to create fluorescent dyes with finely tuned properties for live-cell imaging. | nih.govbiorxiv.org |

| CNS Drug Discovery | Spirocyclic azetidines | Developed as scaffolds for CNS-focused libraries with high predicted blood-brain barrier permeability. | nih.gov |

| Antimicrobial | 2-Oxo-azetidine derivatives | Synthesized and show good antibacterial activity against various strains, including Staphylococcus aureus. | medwinpublishers.com |

Development of Advanced Analytical Techniques for Azetidin-3-amine Characterization

The precise characterization of azetidine derivatives is critical for establishing structure-activity relationships and ensuring the purity of compounds intended for biological testing. Future research will benefit from the continued development and application of advanced analytical techniques.

Key analytical methods and future directions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard, the use of 2D NMR techniques and 15N NMR is becoming more important for the unambiguous structural elucidation of complex azetidine derivatives. mdpi.com The chemical shifts observed in 15N HMBC spectra can provide key information to confirm the structure of azetidine rings and their substituents. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to monitor reactions and assess the purity of synthesized compounds. mdpi.com The development of more sensitive MS techniques will aid in the identification and characterization of trace-level impurities. semanticscholar.org

Chromatographic Methods: Advanced purification techniques, including optimized silica (B1680970) gel chromatography and crystallization methods, are crucial for obtaining high-purity azetidine derivatives. The development of chiral chromatography methods is particularly important for separating enantiomers of stereochemically complex azetidines.

The combination of these techniques provides a powerful toolkit for chemists to confirm the successful synthesis of target molecules like N,1-Dimethylazetidin-3-amine and its analogues, ensuring that biological data is derived from well-characterized compounds.

Table 3: Analytical Techniques for Azetidine Characterization| Technique | Application in Azetidine Research | Future Trend | Reference |

|---|---|---|---|

| NMR Spectroscopy (1H, 13C, 15N) | Confirms the covalent structure and stereochemistry of the azetidine ring and its substituents. | Increased use of 2D and 15N NMR for unambiguous assignment of complex structures. | mdpi.com |

| Mass Spectrometry (LC-MS, HRMS) | Determines molecular weight, confirms elemental composition, and assesses purity. | Higher sensitivity for impurity profiling and metabolite identification. | mdpi.comsemanticscholar.org |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Coupling with other techniques for comprehensive analysis. | jetir.org |

| Advanced Chromatography | Purification of final compounds and separation of isomers. | Development of more efficient chiral separation methods for enantiopure azetidines. |

Integration of Machine Learning and Artificial Intelligence in Azetidine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including those with azetidine scaffolds. These computational tools can significantly accelerate research by predicting reaction outcomes, designing novel compounds, and optimizing molecular properties.

Key applications in azetidine chemistry include:

Predictive Synthesis: Computational models are being developed to predict the feasibility and yield of chemical reactions. mit.edu For azetidine synthesis, researchers have used these models to pre-screen which substrate pairs will successfully react under photocatalytic conditions, shifting from a trial-and-error approach to a more predictive one. mit.edu

Generative Molecular Design: AI platforms, such as Insilico Medicine's Chemistry42, are being used to generate novel molecular structures with desired properties. eurekalert.org This technology was successfully used to design a new class of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors by innovating on the central scaffold. eurekalert.orgresearchgate.net

Property Optimization: ML algorithms can analyze large datasets to understand how structural modifications affect a molecule's biological activity and physicochemical properties. mit.edu This allows for the rational, in silico optimization of lead compounds containing the this compound scaffold to improve their efficacy and drug-like characteristics. researchgate.net

Table 4: AI and Machine Learning in Azetidine Research| Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Reaction Prediction | Using computational models to predict whether a given set of reactants will form an azetidine. | Reduces trial-and-error experimentation, saving time and resources. | mit.edu |

| Generative Chemistry | Employing generative AI platforms (e.g., Chemistry42) to design novel azetidine scaffolds for specific biological targets. | Accelerates the discovery of new lead compounds with novel core structures. | eurekalert.org |

| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the biological activity of new azetidine derivatives. | Guides the design of more potent and selective compounds. | mit.edu |

| Drug Property Prediction | Using ML to forecast physicochemical properties (solubility, permeability, etc.) of azetidine-based compounds. | Enables early-stage optimization of molecules for better drug-like characteristics. | researchgate.net |

Q & A

Basic: What are the established synthetic methodologies for N,1-Dimethylazetidin-3-amine, and what factors affect their efficiency?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, highlights the use of pyridine as a catalyst in dimethylation reactions, which can be adapted for azetidine derivatives. Reaction conditions such as solvent polarity (e.g., dimethyl sulfoxide (DMSO) for enhancing nucleophilicity ), temperature (controlled heating to avoid side reactions), and stoichiometric ratios of reagents (e.g., methylating agents like methyl iodide) critically influence yield. The dihydrochloride salt form (C₅H₁₄Cl₂N₂) is often isolated for stability, as noted in , requiring careful pH adjustment during purification .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.2–2.5 ppm for N–CH₃) and azetidine ring protons (δ ~3.0–3.5 ppm for CH₂–N).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 100–102 (C₅H₁₂N₂) and fragmentation patterns for ring stability assessment.

- IR Spectroscopy : Stretching vibrations for N–H (~3300 cm⁻¹) and C–N (~1250 cm⁻¹).

emphasizes cross-validation of spectral data for structural confirmation, particularly for derivatives with similar frameworks (e.g., thiadiazole-indole hybrids) .

Advanced: When optimizing the synthesis of this compound, how can researchers design experiments to evaluate the impact of solvent polarity and temperature on reaction kinetics?

Answer:

A factorial design approach is recommended:

Solvent Screening : Test polar aprotic solvents (DMSO, DMF) versus non-polar solvents (toluene) to assess nucleophilicity effects .

Temperature Gradients : Conduct reactions at 25°C, 50°C, and 80°C to monitor Arrhenius behavior and side-product formation.

Kinetic Profiling : Use HPLC or GC-MS to quantify intermediates and final product ratios over time.

underscores the utility of machine learning models for predicting optimal conditions, such as solvent dielectric constants and activation energies .

Advanced: How should researchers address discrepancies in NMR or mass spectrometry data when characterizing this compound derivatives?

Answer:

Contradictions in spectral data require systematic analysis:

Reproducibility Checks : Repeat experiments under identical conditions to rule out instrumental errors.

Isotopic Labeling : Use ¹⁵N or deuterated analogs to confirm peak assignments (e.g., distinguishing N-methyl vs. ring protons) .

Comparative Databases : Cross-reference with literature values for analogous azetidine compounds, as in ’s thermodynamic datasets .

’s framework for qualitative contradiction analysis in social science can be adapted to prioritize data validation over assumption-driven interpretations .

Advanced: What computational approaches are suitable for predicting the stability and reactivity of this compound under varying pH conditions?

Answer:

- DFT Calculations : Model protonation states (e.g., pKa prediction for the amine group) and ring strain energy.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media.

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with reactivity in ring-opening reactions.

’s LabMate.AI architecture demonstrates how nano-data-enabled models can predict reaction outcomes for small heterocycles .

Safety: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of vapors, as azetidines may release toxic degradation products.

- Spill Management : Collect spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.